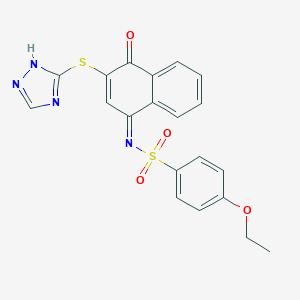![molecular formula C24H21N3O4S B280858 N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. QNZ is a quinoline-based compound that has been studied for its potential as an anti-cancer agent, an inhibitor of inflammatory cytokines, and as a tool for studying the role of certain proteins in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of QNZ is thought to involve inhibition of certain proteins involved in cellular signaling pathways. Specifically, QNZ has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cell survival. QNZ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
QNZ has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, QNZ has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, QNZ has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ has also been shown to inhibit the activation of certain signaling pathways involved in cellular growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QNZ in lab experiments is its specificity for certain proteins and signaling pathways, which allows for targeted manipulation of cellular processes. However, one limitation of using QNZ is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to carefully control the concentration of QNZ used in experiments to avoid non-specific effects and ensure accurate interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on QNZ. One area of interest is the development of QNZ-based therapies for cancer and inflammatory diseases. Another area of interest is the use of QNZ as a tool for studying the role of specific proteins and signaling pathways in various cellular processes. Additionally, there is potential for the development of new QNZ analogs with improved specificity and reduced toxicity for use in lab experiments and clinical applications.
Métodos De Síntesis
QNZ can be synthesized using a multi-step process that involves the coupling of 8-aminoquinoline with 2-bromo-5-methylphenol, followed by sulfonylation and subsequent coupling with 4-aminobenzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
QNZ has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been investigated for its potential as an inhibitor of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, QNZ has been used as a tool for studying the role of certain proteins in cellular signaling pathways, including the NF-κB and JAK/STAT pathways.
Propiedades
Fórmula molecular |
C24H21N3O4S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-21(31-2)20(15-16)26-24(28)18-9-3-4-10-19(18)27-32(29,30)22-11-5-7-17-8-6-14-25-23(17)22/h3-15,27H,1-2H3,(H,26,28) |
Clave InChI |
LTHWEYLVNACOJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)